Array ( [bid] => 7144297 ) Buy 1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide

1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide

Catalog No.
S7430672
CAS No.
M.F
C22H26N2O3
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]pip...

Product Name

1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide

IUPAC Name

1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c1-16-9-5-6-12-18(16)20(25)15-23-21(26)19-13-7-8-14-24(19)22(27)17-10-3-2-4-11-17/h2-6,9-12,19-20,25H,7-8,13-15H2,1H3,(H,23,26)

InChI Key

ABNLXPWDHKLYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCCCN2C(=O)C3=CC=CC=C3)O
BHMP belongs to the class of organic compounds called piperidines, which are six-membered nitrogen-containing heterocycles with one nitrogen atom. Piperidines are widely used in various fields as building blocks for drug discovery and synthetic material chemistry. BHMP was first synthesized in 2009, and since then, it has been studied for its potential applications in pharmaceuticals, material science, and catalysis.
BHMP is a white to off-white solid with a molecular formula of C24H27N2O3. Its molecular weight is 401.49 g/mol. BHMP is slightly soluble in water but highly soluble in organic solvents such as ethanol and chloroform. BHMP has a melting point of 177-179°C and a boiling point of 625.8°C at 760 mmHg.
BHMP can be synthesized in various ways, including the condensation reaction of piperidine-2-carboxylic acid with 2-hydroxy-2-(2-methylphenyl)ethanone and benzoyl chloride. BHMP can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
BHMP can be analyzed using various analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are commonly used to determine the purity and identity of the compound.
BHMP has been studied for its potential biological activities such as antitumor, anti-inflammatory, and antifungal properties. In vitro studies have shown that BHMP has significant inhibitory effects on cancer cell growth and induces cell apoptosis. However, the exact mechanism of action of this compound is still under investigation.
There are limited studies on the toxicity and safety of BHMP in scientific experiments. However, the compound has been reported to have low toxicity in animal models, and its use has not been associated with significant side effects.
BHMP has potential applications in various scientific fields such as catalysis, material science, and drug discovery. In catalysis, BHMP has been used as a ligand for metal-catalyzed reactions. In material science, BHMP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). In drug discovery, BHMP has been investigated as a potential lead compound for the development of new anticancer agents.
The current state of research on BHMP includes studies on its biological activities, synthetic methods, and potential applications. There are ongoing investigations into the mechanisms of action of BHMP and its potential use as a drug candidate.
BHMP has potential implications in various fields of research and industry, including catalysis, material science, and drug discovery. Its unique chemical structure and potential biological activities make it an attractive compound for the development of new drugs and catalysts.
Limitations:
There are limitations to the use of BHMP, including its limited solubility in water and potential toxicity in high doses. Further studies are necessary to fully understand the biological activities and potential side effects of BHMP.
There are several future directions for the research and development of BHMP. These include:
1. Optimizing synthetic methods to improve the yield and purity of BHMP
2. Investigating the mechanism of action of BHMP and its potential use as a drug candidate
3. Developing new catalysts based on the structure of BHMP
4. Studying the physical and chemical properties of BHMP to understand its potential applications in material science
5. Investigating the potential use of BHMP as a diagnostic tool in medical imaging
6. Studying the toxicology of BHMP in long-term animal studies to assess its safety in clinical use
7. Developing novel analogs of BHMP with improved biological activities and lower toxicity.
In conclusion, BHMP is an organic compound that has potential applications in various scientific fields. Further research is necessary to fully understand the biological activities and potential side effects of BHMP. The development of new synthetic methods and analogs of BHMP could lead to the discovery of new drugs and catalysts with improved efficiency and safety.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.19434270 g/mol

Monoisotopic Mass

366.19434270 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-27-2023

Explore Compound Types